N,N-二甲基-2-氧代丙酰胺

描述

N,N-dimethyl-2-oxopropanamide is a chemical compound that is part of a broader class of amides with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss N,N-dimethyl-2-oxopropanamide, they do provide insights into similar compounds, which can be used to infer some of the properties and reactions of N,N-dimethyl-2-oxopropanamide.

Synthesis Analysis

The synthesis of related compounds, such as 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, involves the reaction of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . This suggests that N,N-dimethyl-2-oxopropanamide could be synthesized through similar methods, utilizing its reactivity with various reagents to produce a range of derivatives.

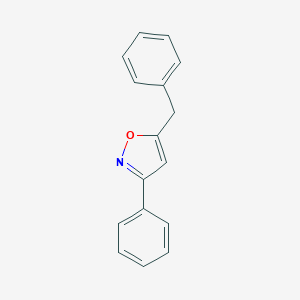

Molecular Structure Analysis

The molecular structure of compounds closely related to N,N-dimethyl-2-oxopropanamide has been studied using X-ray diffraction analysis. For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined, revealing intermolecular hydrogen bonds of the type N-H…O . This information can be extrapolated to suggest that N,N-dimethyl-2-oxopropanamide may also form similar hydrogen bonds, influencing its crystalline structure and stability.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-2-oxopropanamide can be inferred from the synthesis of related compounds. For example, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is used as a synthon for reductive amination reactions with primary and secondary amines . This indicates that N,N-dimethyl-2-oxopropanamide could potentially undergo similar reductive amination reactions, expanding its utility in the synthesis of various amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N,N-dimethyl-2-oxopropanamide have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations, including AIM topological analysis and spectroscopic profiling (FT-IR, FT-Raman, NMR, and UV-Visible), have been used to study the structure and properties of 2,2-dimethyl-N-(2-pyridinyl)propanamide . These studies provide insights into the conformational stability, electronic structure, and reactivity of the molecule, which can be related to N,N-dimethyl-2-oxopropanamide to predict its behavior in different chemical environments.

科学研究应用

合成衍生物:已开发出一种合成N,N-二甲基-2-氧代丙酰胺衍生物的方法,展示了其在制备复杂有机化合物(Kobayashi et al., 2009)中的实用性。

反应机制:研究已经考察了涉及N,N-二甲基-2-氧代丙酰胺的反应机制,例如通过逐步反应途径形成1,3-二甲基喹啉-2-酮(Gilbert & Blackburn, 1990)。

精细化学品生产:研究已经集中在使用N,N-二甲基-2-氧代丙酰胺作为原料合成重要的精细化学品N,N-二甲基丙酰胺(DMAA)上。这突显了它在工业化学过程中的作用(Pu Zhong-wei, 2008)。

微反应器应用:N,N-二甲基-2-氧代丙酰胺已被用于微通道反应器中合成DMAA,展示了它在新型化学加工技术中的应用(Chen Guangwen, 2009)。

葡萄酒中的香气产生:已确定了在葡萄酒中形成某些香气的中间体,涉及与N,N-二甲基-2-氧代丙酰胺的反应,展示了它在食品科学和风味化学中的相关性(Marchand et al., 2002)。

溶剂中的光反应:对N,N-二甲基丙酰胺的光反应进行的研究,在不同溶剂中提供了关于其在各种条件下的化学行为的见解(Shima et al., 1984)。

药用应用:研究已经探讨了相关二甲基化合物在医学环境中的用途,例如治疗帕金森病和有机磷中毒,表明了潜在的治疗应用(Peter et al., 2010),(Li et al., 2014)。

有机化学角色:N,N-二甲基甲酰胺,一种密切相关的化合物,已被证明在有机化学中扮演多种角色,超越了作为溶剂的功能,例如作为试剂、催化剂和稳定剂(Heravi et al., 2018)。

属性

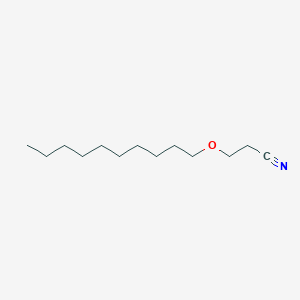

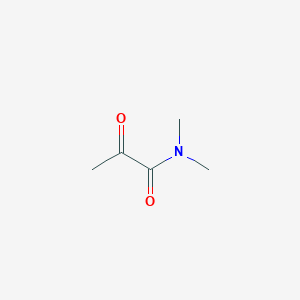

IUPAC Name |

N,N-dimethyl-2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxopropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)